molecular formula C14H11F2N5OS B2713499 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2097893-31-5

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No. B2713499
CAS RN: 2097893-31-5
M. Wt: 335.33
InChI Key: XETZPZZINLJYJX-UHFFFAOYSA-N
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Description

The compound “1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea” is a complex organic molecule. It contains a difluorophenyl group, a thiophenyl group, and a triazolyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and a triazole group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions. For example, the triazole group might undergo reactions with electrophiles, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms might make it somewhat lipophilic, and the presence of aromatic rings might contribute to its stability .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of urea derivatives, including similar compounds, have been thoroughly investigated. Studies have shown the synthesis of novel urea derivatives by reacting specific compounds with isocyanates, providing insights into their structural properties through techniques like NMR, X-ray diffraction, and elemental analysis. These compounds have shown potential applications in various fields, including as inhibitors and in material science due to their unique structural features (Li-Qiao Shi, 2011).

Biological Activities

Research into urea derivatives has also uncovered their promising biological activities. For instance, certain urea compounds have demonstrated significant antitumor and antimicrobial properties. These activities are attributed to their ability to interact with biological targets, offering potential as therapeutic agents. The structural features of these compounds, including the presence of fluorine atoms and specific aromatic substituents, play a crucial role in their biological efficacy (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Anion Receptor Properties

Urea derivatives have also been explored for their anion receptor properties, which are significant in developing sensors and materials for environmental and biomedical applications. Studies on urea and thiourea compounds have shown their ability to form complexes with anions through hydrogen bonding, highlighting their potential as anion receptors. This functionality is particularly relevant in designing selective sensors and materials for ion recognition and separation processes (M. O. Odago, Amanda E. Hoffman, R. Carpenter, Douglas Chi Tak Tse, Shih‐Sheng Sun, A. Lees, 2011).

Corrosion Inhibition

Furthermore, urea derivatives have found applications in corrosion inhibition, protecting metals from corrosion in acidic environments. The inhibition effect is attributed to the adsorption of these compounds on the metal surface, forming a protective layer that prevents corrosion. This application is particularly relevant in industrial processes where metal corrosion can lead to significant material and economic losses (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially interact with biological targets if it is a drug or a drug candidate .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a drug candidate, further studies might focus on its pharmacological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5OS/c15-10-3-1-4-11(16)13(10)18-14(22)17-7-9-8-21(20-19-9)12-5-2-6-23-12/h1-6,8H,7H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETZPZZINLJYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN(N=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

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